

Infrared spectrum analysis of 2-Chloro-1,1-difluoroethylene

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Compound of Interest

Compound Name: 2-Chloro-1,1-difluoroethylene

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An In-depth Technical Guide to the Infrared Spectrum Analysis of 2-Chloro-1,1-difluoroethylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectrum analysis of **2-Chloro-1,1-difluoroethylene**, a significant compound in various chemical syntheses and a subject of atmospheric monitoring. This document summarizes key spectroscopic data, details experimental protocols, and visualizes the analytical workflow.

Infrared Spectroscopic Data

The infrared spectrum of **2-Chloro-1,1-difluoroethylene** (also referred to as R1122) has been characterized through gas-phase Fourier Transform Infrared (FTIR) spectroscopy. The fundamental vibrational frequencies and their corresponding assignments are crucial for the identification and quantification of this molecule.

Table 1: Fundamental Vibrational Frequencies and Assignments for **2-Chloro-1,1-difluoroethylene**

Vibrational Mode	Frequency (cm ⁻¹)	Vibrational Assignment
v ₁	3135.9	C-H stretch
v ₂	1747.5	C=C stretch
v ₃	1341.7	CH rock
v ₄	1200.7	Asymmetric CF ₂ stretch
v ₅	971.5, 970.2	Symmetric CF ₂ stretch
v ₆	844.9, 842.8	C-Cl stretch
v ₇	578.0, 577.4	CF ₂ wag
v ₁₀	751.1	CF ₂ rock

This data is compiled from spectroscopic studies.[1][2] For detailed theoretical and experimental correlation, refer to the primary literature.

Table 2: Infrared Absorption Data for **2-Chloro-1,1-difluoroethylene**

Frequency (cm ⁻¹)	Absorption Intensity
751.1	Strong
971.5, 970.2	Strong
1200.7	Strong
1341.7	Strong
1747.5	Strong
578.0, 577.4	Weaker
844.9, 842.8	Weaker
3135.9	Weaker

Note: The qualitative intensities are provided for general guidance.[2] Quantitative absorption cross-section data is available in specialized research papers.[1]

Experimental Protocol: Gas-Phase Infrared Spectroscopy

The following protocol outlines the methodology for obtaining the gas-phase infrared spectrum of **2-Chloro-1,1-difluoroethylene**, based on established research.^[1]

Instrumentation

- Spectrometer: A Bruker Vertex 70 FTIR instrument is a suitable example of a high-resolution spectrometer for this analysis.^[1]
- Gas Cell: A double-walled stainless steel cell equipped with KBr windows is utilized. A typical optical path length is 134.0 (± 0.5) mm.^[1]

Procedure for Vibrational Analysis

- Spectral Range: The infrared spectra are recorded within the range of 400–6500 cm^{-1} .^[1]
- Temperature: The analysis is conducted at room temperature.^[1]
- Sample Pressure: The pressure of the gaseous **2-Chloro-1,1-difluoroethylene** inside the cell is varied, for instance, in the range of 2.7–200 hPa, to acquire a series of spectra.^[1]
- Signal Averaging: To improve the signal-to-noise ratio, 128 scans are typically averaged for each spectrum.^[1]

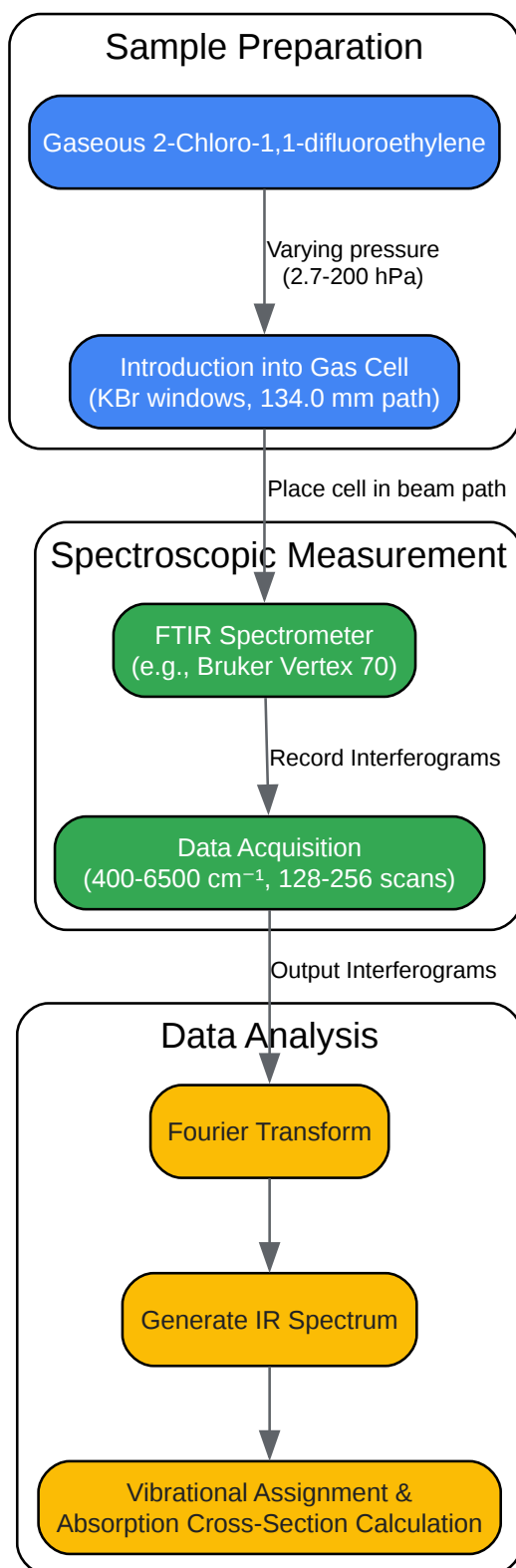
Procedure for Absorption Cross-Section Measurement

- Constant Temperature: Measurements are performed at a constant temperature of 298.0 (± 0.5) K.^[1]
- Pressure Variation: The pressure of the analyte gas is varied within a specific range, such as 2.7–112 hPa.^[1]
- Pressure Broadening: To minimize bias from finite resolution and instrumental distortion, an inert gas like Nitrogen (N_2) is added to achieve a constant total pressure (e.g., 101 kPa).^[1]

- Enhanced Signal-to-Noise: The number of acquired interferograms is increased, up to 256, to further improve the quality of the spectra.[\[1\]](#)

Visualization of Experimental Workflow

The logical flow of the experimental procedure for the infrared spectrum analysis of **2-Chloro-1,1-difluoroethylene** is depicted in the following diagram.



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Caption: Workflow for the Infrared Spectrum Analysis of **2-Chloro-1,1-difluoroethylene**.

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